(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid
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Overview
Description
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective aldol reaction catalyzed by pyruvate aldolases. These enzymes facilitate the formation of aldol adducts with high stereoselectivity, allowing for the preparation of (3S,4R) or (3S,4S) aldols . The reaction conditions typically involve the use of water as a solvent and neutral conditions at room temperature.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems enable efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly acidic pH.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids.
Scientific Research Applications
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and chiral catalysts.
Biology: The compound is employed in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. The compound binds to the active site of the enzyme, forming a tight-binding adduct that inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid include:
- (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid
- (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxy functional groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly referred to as statine, is a non-proteinogenic amino acid with significant biological activity. This compound is structurally related to other biologically active peptides and plays a crucial role in various therapeutic applications, particularly in the field of protease inhibition.
Chemical Structure and Properties
Statine has the following structural formula:
It features a hydroxyl group and an amino group, contributing to its unique properties in biological systems. The stereochemistry of statine is vital for its biological activity, with the (3S,4R) configuration being particularly important for its interaction with enzymes.
Protease Inhibition
Statine is primarily known for its role as a potent inhibitor of aspartic proteases. It has been identified as a key component in several natural products that exhibit protease inhibitory activity. For instance:
- Inhibition of Cathepsins : Statine derivatives have demonstrated selective inhibition against cathepsins D and E, with IC50 values indicating high potency (IC50 of 26.5 nM for cathepsin D and 886 pM for cathepsin E) . This selectivity makes statine a valuable scaffold in the design of therapeutic agents targeting these enzymes.
Applications in Drug Development
Statine and its derivatives are extensively utilized in drug development due to their ability to modulate biological pathways. Some notable applications include:
- Peptide Synthesis : Statine serves as a building block in peptide synthesis, enhancing the formation of peptide bonds and improving the efficiency of solid-phase synthesis methods .
- Therapeutic Design : Its structural properties allow for the design of peptide-based therapeutics that can effectively target specific receptors or enzymes involved in disease processes .
Case Study: Grassystatins
Grassystatins A–C, derived from marine cyanobacteria, incorporate statine within their structure. These compounds have shown significant inhibitory effects on cathepsins, highlighting the utility of statine in natural product chemistry and pharmacology . The structure-activity relationship studies indicated that modifications to the statine unit could enhance selectivity and potency against specific proteases.
Table: Summary of Biological Activities
Compound | Target Enzyme | IC50 Value (nM) | Source |
---|---|---|---|
Grassystatin A | Cathepsin D | 26.5 | Marine Cyanobacteria |
Grassystatin B | Cathepsin E | 0.886 | Marine Cyanobacteria |
Statine | Cathepsin D | 26.5 | Synthetic studies |
Statine | Cathepsin E | 0.886 | Synthetic studies |
Properties
CAS No. |
49642-11-7 |
---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7+/m1/s1 |
InChI Key |
DFVFTMTWCUHJBL-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CC(=O)O)O)N |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)N |
Origin of Product |
United States |
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